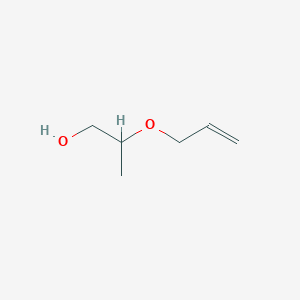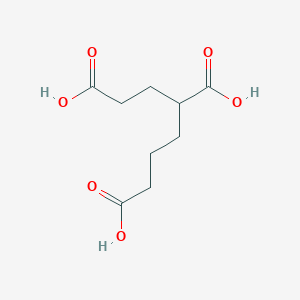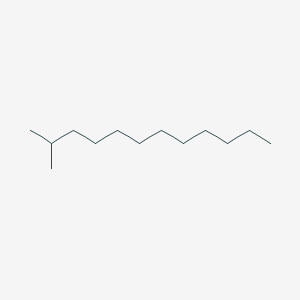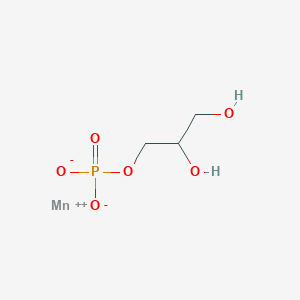
Iron naphthenate
描述
Iron naphthenate is an organometallic compound formed by the reaction of naphthenic acids with iron. It is commonly used as a catalyst in various industrial processes, particularly in the petroleum industry. This compound is known for its role in reducing the viscosity of heavy oils and enhancing the efficiency of catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions: Iron naphthenate can be synthesized by reacting naphthenic acids with iron salts, such as iron chloride or iron sulfate, in an organic solvent. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the iron salts with the naphthenic acids.
Industrial Production Methods: In industrial settings, this compound is produced by mixing naphthenic acids with iron oxide or iron hydroxide in the presence of a solvent. The mixture is heated to facilitate the reaction, and the resulting this compound is then purified and concentrated for use in various applications.
化学反应分析
Types of Reactions: Iron naphthenate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and other byproducts.
Reduction: It can be reduced to lower oxidation states of iron, depending on the reaction conditions.
Substitution: this compound can participate in substitution reactions where the naphthenic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the naphthenic acid ligands.
Major Products:
Oxidation: Iron oxides and other oxidized byproducts.
Reduction: Reduced iron species and naphthenic acid derivatives.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Iron naphthenate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the petroleum industry for viscosity reduction and as a catalyst in refining processes.
作用机制
Iron naphthenate exerts its effects through several mechanisms:
Catalysis: Acts as a catalyst by providing active sites for chemical reactions, thereby increasing reaction rates.
Interaction with Molecular Targets: Binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: Involved in various chemical pathways, including oxidation-reduction reactions and ligand exchange processes.
相似化合物的比较
Iron naphthenate is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:
Manganese naphthenate: Used as a catalyst in similar applications but with different catalytic efficiencies.
Zinc naphthenate: Also used in the petroleum industry but has different chemical properties and reactivity.
Cobalt naphthenate: Another organometallic compound with distinct catalytic properties and applications.
This compound stands out due to its high efficiency in reducing the viscosity of heavy oils and its versatility as a catalyst in various industrial processes.
属性
IUPAC Name |
iron(2+);naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSMEGLJGEMDK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338-14-3 | |
| Record name | Naphthenic acids, iron salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, iron salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Iron naphthenate's interaction is highly dependent on its application. For example, in fuel additives, it acts as a soot suppressant. Upon combustion, this compound decomposes, and the iron particles catalyze the oxidation of soot particles, reducing their emission. [] In the context of naphthenic acid corrosion, this compound forms as a corrosion product through the interaction of naphthenic acids with the iron in steel, leading to the deterioration of metal surfaces. [, ]
A: this compound is a complex mixture of iron salts of naphthenic acids, which are cyclopentyl or cyclohexyl carboxylic acids with varying carbon chain lengths. This makes defining a single molecular formula or exact molecular weight difficult. Spectroscopic techniques like X-ray fluorescence (XRF) help determine the iron content in soot samples derived from this compound-containing fuels. []
ANone: this compound functions as a catalyst in various applications, including:
ANone: While the provided papers do not delve into computational chemistry and modeling of this compound specifically, QSAR models are potentially valuable tools for predicting the properties and behavior of different naphthenate compounds, including this compound.
A: this compound's stability depends heavily on the specific formulation and environmental conditions. Research suggests that it can decompose at high temperatures, as observed in its role in naphthenic acid corrosion, where it forms iron oxide scales. [, ] Specific formulation strategies to enhance its stability and solubility would necessitate further investigation.
ANone: While the provided research papers do not explicitly discuss SHE regulations for this compound, it is crucial to handle it with caution. As with many chemicals, responsible handling, storage, and disposal are essential to minimize potential risks.
A: Alternatives to this compound depend on its specific application. For example, other metal naphthenates like manganese naphthenate and zinc naphthenate are used in aquathermolysis, each with its own set of advantages and drawbacks regarding performance and cost. [] In the case of soot suppression, organometallic compounds like ferrocene and ruthenocene are considered alternatives, with varying levels of effectiveness. []
ANone: Research on this compound benefits from a wide range of tools and resources, including:
- Analytical Techniques: Techniques such as gas chromatography/mass spectrometry (GC/MS), Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and X-ray fluorescence (XRF) are vital for characterizing the compound and its reaction products. [, , ]
- High-Pressure Reactors: These are crucial for studying processes like aquathermolysis and hydrocracking, which often occur under high-pressure and high-temperature conditions. [, ]
- Corrosion Testing Equipment: Specialized equipment is needed to evaluate the corrosive properties of this compound and its impact on different materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















